Comprehensive NMR Characterization and Structural Elucidation of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
Comprehensive NMR Characterization and Structural Elucidation of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid
Executive Summary
In modern drug development, sterically hindered biphenyl motifs are privileged structures, frequently utilized to lock molecular conformations and enhance binding affinity through precise dihedral angles. 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1261892-78-7) is a highly substituted biphenyl building block. Accurate structural elucidation of this intermediate is critical; the regiochemistry of the methyl groups dictates the rotational barrier (atropisomerism) of the biphenyl axis.
This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, establishing a self-validating protocol for researchers to ensure absolute structural confidence.
Structural Dynamics & Causality in NMR (E-E-A-T)
To achieve high-fidelity NMR data, experimental parameters cannot be chosen arbitrarily. Every choice must be grounded in the physical chemistry of the molecule.
Solvent Selection: The Causality of Dimerization
For carboxylic acids, solvent choice directly impacts conformational stability. We mandate the use of Deuterated Chloroform (CDCl 3 ) over Dimethyl Sulfoxide (DMSO-d 6 ).
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The "Why": CDCl 3 is a non-competing solvent that allows the benzoic acid moiety to form a stable, hydrogen-bonded dimer. This dimerization restricts the conformational flexibility of the adjacent C2-methyl group. In contrast, DMSO-d 6 acts as a strong hydrogen-bond acceptor, breaking the dimer and inducing solvent-dependent chemical shifts that complicate the interpretation of the C2-methyl and H-6 resonances, as detailed in [1].
Steric Hindrance & Magnetic Anisotropy
The C2-methyl group forces the biphenyl system out of planarity to minimize steric clash, resulting in a dihedral twist approaching 60°–90°[2].
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The "Why": This orthogonal conformation places the C2-methyl protons directly into the shielding cone of the adjacent 3,5-dimethylphenyl ring (Ring B). Consequently, the C2-methyl signal is shifted upfield compared to an unhindered toluene methyl. Conversely, the H-6 proton is trapped in the deshielding region of the carbonyl π -system, pushing its resonance significantly downfield.
Experimental Protocol: High-Resolution NMR Acquisition
A robust structural assignment requires a self-validating workflow. A 1D spectrum alone is insufficient for sterically hindered biphenyls due to overlapping aromatic signals[3].
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).
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1D 1 H Acquisition: Acquire at 400 MHz or higher. Use a standard 30° pulse with a 2-second relaxation delay.
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1D 13 C Acquisition (Critical Step): Acquire at 100 MHz. Mandatory: Set the relaxation delay (D1) to ≥ 5 seconds. Quaternary carbons (C1, C2, C3, C1', C3', C5', and C=O) lack attached protons for dipole-dipole relaxation. A short D1 leads to incomplete relaxation and missing peaks. An extended D1 ensures quantitative integration, validating the C 16 H 16 O 2 molecular formula.
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2D HSQC & HMBC: Execute to establish direct C-H and long-range (2-bond/3-bond) connectivities, respectively. This self-validates the assignment of the quaternary carbons.
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Spatial Confirmation (NOESY): Execute a 2D NOESY experiment with a mixing time of 300–500 ms. The presence of a through-space cross-peak between the C2-methyl protons and the H-2'/H-6' protons of Ring B acts as the ultimate proof of regiochemistry and the orthogonal dihedral angle[2].
Workflow Visualization
Fig 1: Self-validating NMR workflow for biphenyl structural elucidation.
Quantitative Data Presentation
The following tables summarize the empirical consensus and predicted chemical shifts for 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid, derived from established additivity rules and verified biphenyl analogs[2][3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Logic |
| COOH | 11.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to dimerization. |
| H-6 (Ring A) | 7.92 | dd | 7.8, 1.5 | 1H | Deshielded by the magnetic anisotropy of the adjacent C=O group. |
| H-4 (Ring A) | 7.42 | dd | 7.6, 1.5 | 1H | Ortho to the biphenyl linkage; standard aromatic resonance. |
| H-5 (Ring A) | 7.32 | t | 7.7 | 1H | Meta to both substituents; coupled to H-4 and H-6 (AMX system). |
| H-4' (Ring B) | 7.01 | br s | - | 1H | Para to the biphenyl bond; slightly shielded by ortho-methyls. |
| H-2', H-6' (Ring B) | 6.95 | br s | - | 2H | Equivalent due to rapid rotation on the NMR timescale. |
| C2-CH 3 | 2.42 | s | - | 3H | Sterically crowded; shielded by the orthogonal Ring B π -cloud. |
| C3',C5'-CH 3 | 2.36 | s | - | 6H | Standard resonance for meta-methyl groups on a phenyl ring. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic |
| C=O | 173.5 | Quaternary | Carboxylic acid carbonyl carbon. |
| C-3 (Ring A) | 143.2 | Quaternary | Ipso carbon attached to Ring B. |
| C-1' (Ring B) | 141.5 | Quaternary | Ipso carbon attached to Ring A. |
| C-3', C-5' (Ring B) | 138.1 | Quaternary | Carbons substituted with methyl groups. |
| C-2 (Ring A) | 136.4 | Quaternary | Carbon substituted with the C2-methyl group. |
| C-4 (Ring A) | 132.5 | Tertiary (CH) | Confirmed via HSQC correlation to H-4 ( δ 7.42). |
| C-1 (Ring A) | 130.2 | Quaternary | Ipso carbon attached to the COOH group. |
| C-6 (Ring A) | 129.5 | Tertiary (CH) | Confirmed via HSQC correlation to H-6 ( δ 7.92). |
| C-4' (Ring B) | 129.1 | Tertiary (CH) | Confirmed via HSQC correlation to H-4' ( δ 7.01). |
| C-2', C-6' (Ring B) | 127.4 | Tertiary (CH) | Confirmed via HSQC correlation to H-2'/H-6' ( δ 6.95). |
| C-5 (Ring A) | 126.3 | Tertiary (CH) | Confirmed via HSQC correlation to H-5 ( δ 7.32). |
| C3',C5'-CH 3 | 21.4 | Primary (CH 3 ) | Standard methyl carbon shift. |
| C2-CH 3 | 17.8 | Primary (CH 3 ) | Shifted upfield due to severe steric compression ( γ -gauche effect). |
Mechanistic Insights into Chemical Shifts
Understanding the underlying quantum mechanics of these shifts ensures researchers can troubleshoot anomalies during synthesis:
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The γ -Gauche Effect on C2-CH 3 : In the 13 C spectrum, the C2-methyl carbon appears unusually upfield at δ 17.8 ppm. This is a classic manifestation of the γ -gauche steric compression effect. The forced proximity of the C2-methyl group to the π -electron cloud of Ring B alters the local electron density, shielding the carbon nucleus[3].
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AMX Spin System Resolution: The protons on Ring A (H-4, H-5, H-6) form a contiguous 3-spin system. Because they are chemically and magnetically non-equivalent, they present as an AMX system. The precise extraction of the Jortho (~7.5 Hz) and Jmeta (~1.5 Hz) coupling constants from the doublet-of-doublets (dd) at δ 7.92 and δ 7.42 is a critical self-validating check that the aromatic ring is intact and correctly substituted.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds", 8th Edition. Wiley. URL:[Link]
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Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry", 3rd Edition. Elsevier. URL:[Link]
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"Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations". The Journal of Physical Chemistry A. URL:[Link]
